N-Boc-4-azido-4-methoxypiperidine

描述

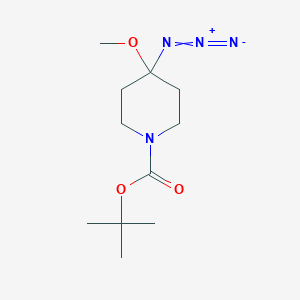

N-Boc-4-azido-4-methoxypiperidine is a specialized piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an azido (-N₃) substituent, and a methoxy (-OCH₃) group at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.3 g/mol . The compound exists as a solid at temperatures between 80–90°C and is primarily utilized in scientific research and development, particularly in organic synthesis and medicinal chemistry. The Boc group enhances stability during synthetic procedures, while the azide moiety enables participation in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis .

属性

IUPAC Name |

tert-butyl 4-azido-4-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O3/c1-10(2,3)18-9(16)15-7-5-11(17-4,6-8-15)13-14-12/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJLIVARILSDBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(N=[N+]=[N-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of N-Boc-4-hydroxypiperidine

The synthesis of N-Boc-4-hydroxypiperidine is a critical step and well-documented in patent CN104628625A. The method comprises:

- Starting Material: 4-piperidone hydrochloride hydrate

Step 1: Formation of 4-piperidone

- Dissolution in distilled water

- Treatment with liquid ammonia to alkalinity

- Extraction with toluene

- Drying with anhydrous magnesium sulfate

- Vacuum filtration to isolate 4-piperidone

Step 2: Reduction to 4-hydroxypiperidine

- Dissolving 4-piperidone in methanol

- Addition of sodium borohydride at controlled temperature (25-30°C)

- Reflux for 7-10 hours

- Acidification with dilute hydrochloric acid to neutral pH

- Extraction with dichloromethane, drying, and concentration

- Crystallization using n-hexane to obtain 4-hydroxypiperidine

Step 3: Boc Protection

- Reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate in methanol

- Reflux for 6-8 hours

- Filtration and crystallization to yield N-Boc-4-hydroxypiperidine with high purity (~98.9% GC purity reported)

Advantages: High yield, low cost, simple operation, and industrial scalability with stable product properties.

Conversion of Hydroxyl to Azido Group

The transformation of the 4-hydroxy group to the 4-azido group is generally achieved via nucleophilic substitution using azide sources such as sodium azide (NaN3). Typical conditions involve:

- Activation of the hydroxyl group to a better leaving group (e.g., tosylate or mesylate)

- Reaction with sodium azide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Moderate heating (50-80°C) to facilitate substitution

This step converts the hydroxyl functionality into the azido group while preserving the Boc protecting group on nitrogen.

Introduction of the Methoxy Group at C-4 Position

The methoxy substituent at the 4-position can be introduced by nucleophilic substitution or via methylation reactions depending on the intermediate used:

- If starting from 4-hydroxypiperidine derivatives, methylation can be performed using methylating agents such as methyl iodide (MeI) or dimethyl sulfate under basic conditions.

- Alternatively, methoxylation can be achieved by displacement of a suitable leaving group (e.g., tosylate) with methoxide ion (CH3O–) in solvents like methanol or DMF.

Careful control of reaction conditions is required to avoid side reactions and to maintain the integrity of the azido and Boc groups.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 4-piperidone synthesis | 4-piperidone hydrochloride hydrate, liquid ammonia, toluene extraction | Ambient | Extraction and drying | - | Intermediate for reduction step |

| Reduction to 4-hydroxypiperidine | Sodium borohydride in methanol | 25-30 | 7-10 hours reflux | ~85-90 | High purity after crystallization |

| Boc protection | Di-tert-butyl dicarbonate in methanol | 25-30 | 6-8 hours reflux | ~90-95 | Stable N-Boc-4-hydroxypiperidine |

| Hydroxyl activation | Tosyl chloride or mesyl chloride | 0-5 | 1-2 hours | - | Prepares for azide substitution |

| Azide substitution | Sodium azide in DMF or DMSO | 50-80 | 6-12 hours | 70-85 | Azido group introduced |

| Methoxylation | Methyl iodide or methoxide ion | 25-80 | 4-8 hours | 75-85 | Methoxy group introduced |

Research Findings and Industrial Considerations

- The method for preparing N-Boc-4-hydroxypiperidine is industrially viable due to inexpensive starting materials and straightforward operations.

- The azide substitution step requires careful handling due to the potentially explosive nature of azides; reaction scale-up must consider safety protocols.

- Methoxylation is generally high-yielding but may require purification steps to remove unreacted methylating agents or side products.

- Maintaining the Boc protecting group throughout the synthesis is critical to avoid side reactions and to facilitate downstream functionalization.

化学反应分析

Types of Reactions: N-Boc-4-azido-4-methoxypiperidine can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products:

Substitution Reactions: Products include substituted piperidines with various functional groups.

Reduction Reactions: The major product is N-Boc-4-amino-4-methoxypiperidine.

Oxidation Reactions: The major product is N-Boc-4-oxo-4-methoxypiperidine.

科学研究应用

N-Boc-4-azido-4-methoxypiperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N-Boc-4-azido-4-methoxypiperidine involves the reactivity of the azido group, which can undergo click chemistry reactions with alkynes to form triazoles. This reaction is highly specific and efficient, making it useful for various applications in chemical biology and materials science. The Boc group serves as a protecting group, preventing unwanted reactions at the amine site until it is selectively removed under acidic conditions .

相似化合物的比较

Comparison with Similar Compounds

To contextualize N-Boc-4-azido-4-methoxypiperidine, we compare its structural, functional, and application-specific attributes with related piperidine and pyrrolidine derivatives.

Structural and Functional Comparison

Reactivity and Stability

- This compound : The azide group is highly reactive in click reactions, while the Boc group provides stability under basic and nucleophilic conditions. Methoxy substitution may slightly reduce ring strain compared to carbonyl analogs .

- (S)-1-Boc-4-oxopiperidine-2-carboxylic acid : The ketone and carboxylic acid groups enable participation in condensation and cyclization reactions. The Boc group is cleavable under acidic conditions (e.g., TFA) .

- N-Boc-cis-4-azido-L-proline : The proline core imposes conformational rigidity, and the ammonium salt enhances solubility in polar solvents .

Research Findings and Key Observations

Functional Group Impact: Azido-Boc derivatives are versatile for modular synthesis, but their reactivity varies with ring substitution.

Chirality : Proline-based analogs (e.g., N-Boc-cis-4-azido-L-proline) offer stereochemical control, unlike achiral piperidine derivatives .

Safety Profiles: Limited toxicological data exist for this compound, whereas ammonium salts like N-Boc-cis-4-azido-L-proline may pose handling risks due to hygroscopicity .

生物活性

N-Boc-4-azido-4-methoxypiperidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

This compound can be synthesized through a multi-step process involving the protection of the piperidine nitrogen, followed by azidation and methoxylation. The general synthetic pathway includes:

- Protection : The piperidine nitrogen is protected using a Boc (tert-butyloxycarbonyl) group.

- Azidation : The introduction of the azido group is typically achieved through nucleophilic substitution reactions.

- Methoxylation : The methoxy group can be introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.

Antiviral Activity

Research indicates that compounds with azido substituents exhibit significant antiviral properties, particularly against HIV. For example, 4'-azido-2'-deoxy-nucleosides have shown potent activity with IC50 values ranging from 0.003 to 0.80 µM against HIV in cell cultures . While specific data on this compound is limited, its structural similarity to active compounds suggests potential antiviral activity.

Anticancer Activity

The anticancer potential of related piperidine derivatives has been explored extensively. A study on 1,2,3-benzoxathiazine derivatives demonstrated that compounds with similar structural features could exhibit antiproliferative effects against various cancer cell lines (A-549, MCF7, HCT-116) with IC50 values as low as 0.02 µM . This suggests that this compound may also possess anticancer properties worthy of investigation.

Case Studies

- Antiviral Efficacy :

- Anticancer Screening :

Comparative Analysis of Biological Activities

常见问题

Basic Question

- Temperature : Store at 2–8°C in airtight containers to prevent thermal degradation .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the Boc group .

- Light sensitivity : Protect from UV light by using amber glassware or opaque storage containers .

How should researchers address contradictions in spectroscopic data (e.g., NMR, FT-IR) for this compound across studies?

Advanced Question

- Validation : Cross-reference with high-purity standards (e.g., CAS 149353-75-3) and replicate experiments under identical conditions .

- Computational modeling : Compare experimental NMR/FT-IR data with density functional theory (DFT)-predicted spectra to resolve discrepancies .

- Sample impurities : Use mass spectrometry (MS) to detect trace contaminants (e.g., residual solvents, byproducts) affecting spectral accuracy .

What methodologies are recommended for optimizing reaction yields in azide-containing piperidine derivatives?

Advanced Question

- Catalyst screening : Test copper(I) iodide or ruthenium complexes for azide-alkyne cycloadditions (CuAAC) to enhance regioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of azido intermediates, while THF minimizes side reactions .

- Kinetic monitoring : Use in-situ FT-IR or Raman spectroscopy to track azide consumption and adjust reaction time/temperature dynamically .

How can researchers mitigate risks of azide decomposition during large-scale reactions?

Advanced Question

- Dilution principle : Conduct reactions at lower concentrations (<0.5 M) to reduce exothermicity and explosion risks .

- Temperature control : Use jacketed reactors with precise cooling (e.g., −20°C for diazotransfer reactions) .

- Real-time monitoring : Implement gas sensors (e.g., for N₂ or NOx byproducts) to detect early decomposition .

What analytical techniques are critical for characterizing this compound’s electronic properties?

Advanced Question

- HOMO-LUMO analysis : Use DFT calculations (e.g., Gaussian 09) to predict reactivity and charge distribution .

- UV-Vis spectroscopy : Measure λmax to assess conjugation effects of the azido and methoxy groups .

- Cyclic voltammetry : Evaluate redox behavior, particularly for applications in photodynamic therapy or catalysis .

What strategies ensure reproducibility in synthesizing this compound across laboratories?

Intermediate Question

- Standardized protocols : Adopt step-by-step procedures from peer-reviewed syntheses (e.g., Janani et al., 2021) .

- Batch consistency : Source reagents from certified suppliers (e.g., >97.0% purity, CAS-verified) .

- Inter-lab validation : Share raw data (e.g., NMR spectra, chromatograms) via open-access platforms for cross-verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。